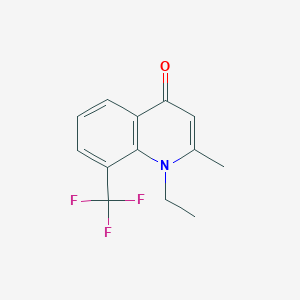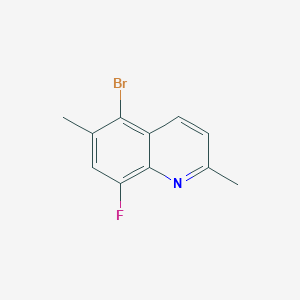
3-(1H-imidazol-1-yl)-2-methyl-2H-chromene-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-imidazol-1-yl)-2-methyl-2H-chromene-6-carboxamide is a compound that features both an imidazole ring and a chromene structure The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the chromene structure is a benzopyran derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)-2-methyl-2H-chromene-6-carboxamide typically involves the condensation of an imidazole derivative with a chromene precursor. One common method involves the reaction of 3-(1H-imidazol-1-yl)propan-1-amine with 2-methyl-2H-chromene-6-carboxylic acid under dehydrating conditions to form the desired carboxamide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-imidazol-1-yl)-2-methyl-2H-chromene-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Corresponding amines
Substitution: Alkylated or acylated imidazole derivatives
Wissenschaftliche Forschungsanwendungen
3-(1H-imidazol-1-yl)-2-methyl-2H-chromene-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the imidazole and chromene moieties.
Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Wirkmechanismus
The mechanism of action of 3-(1H-imidazol-1-yl)-2-methyl-2H-chromene-6-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The chromene structure can intercalate with DNA, disrupting replication and transcription processes. These interactions lead to the compound’s antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1H-imidazol-1-yl)propan-1-amine
- 2-methyl-2H-chromene-6-carboxylic acid
- 1H-imidazole-4-carboxamide
Uniqueness
3-(1H-imidazol-1-yl)-2-methyl-2H-chromene-6-carboxamide is unique due to the combination of the imidazole and chromene structures, which confer distinct biological and electronic properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds that may only contain one of these moieties .
Eigenschaften
CAS-Nummer |
89781-94-2 |
|---|---|
Molekularformel |
C14H13N3O2 |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
3-imidazol-1-yl-2-methyl-2H-chromene-6-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c1-9-12(17-5-4-16-8-17)7-11-6-10(14(15)18)2-3-13(11)19-9/h2-9H,1H3,(H2,15,18) |
InChI-Schlüssel |
JMBWFSMHAIMZRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=CC2=C(O1)C=CC(=C2)C(=O)N)N3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenylbenzo[h]quinoline](/img/structure/B11862015.png)
![7-(6-Chloropyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B11862016.png)
![(1R,3S,5S,7S)-Methyl spiro[adamantane-2,2'-[1,3]dioxolane]-5-carboxylate](/img/structure/B11862027.png)
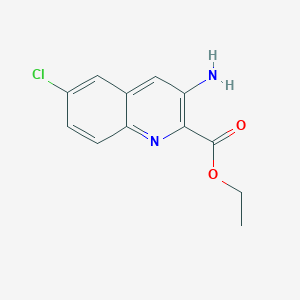

![1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethan-1-one](/img/structure/B11862041.png)

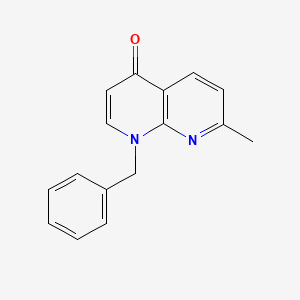
![4-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11862058.png)
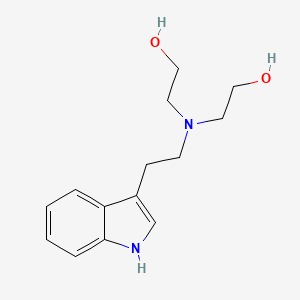
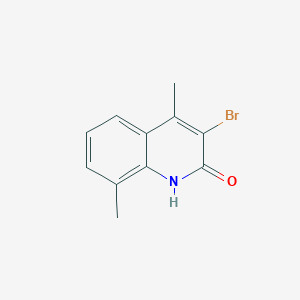
![Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B11862087.png)
